methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate is a bicyclic sulfonamide-carbamate hybrid compound. Its structure features an 8-azabicyclo[3.2.1]octane core substituted with a methylsulfonyl group at the 8-position, a sulfamoylphenyl moiety at the 3-position, and a methyl carbamate group para to the sulfamoyl linkage.
The compound’s synthesis likely involves multi-step functionalization of the 8-azabicyclo[3.2.1]octane scaffold, a common strategy for generating bioactive molecules with constrained geometry .
Properties
IUPAC Name |
methyl N-[4-[(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S2/c1-25-16(20)17-11-3-7-15(8-4-11)27(23,24)18-12-9-13-5-6-14(10-12)19(13)26(2,21)22/h3-4,7-8,12-14,18H,5-6,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXUPNNKVSSTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC(C2)N3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the Azabicyclic Core: : This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions to form the 8-azabicyclo[3.2.1]octane structure.
Sulfonylation: : Introduction of the methylsulfonyl group is usually achieved through sulfonylation reactions using methyl sulfonyl chloride in the presence of a base such as pyridine.
Carbamate Formation: : The final step involves the reaction of the intermediate product with methyl chloroformate or a similar reagent to introduce the carbamate group, completing the synthesis.
Industrial Production Methods
Industrial production methods for this compound may employ flow chemistry techniques for improved efficiency and scalability. Batch reactors under controlled conditions can ensure the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate is known to undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfonyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The carbamate group can be reduced under strong reducing conditions to yield corresponding amines or alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols.
Major Products
Major products formed from these reactions can include sulfoxides, sulfones, amines, and various substituted derivatives, each contributing to the compound's versatility in applications.
Scientific Research Applications
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate has a broad spectrum of scientific research applications:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The carbamate and sulfonamide groups can engage in hydrogen bonding and electrostatic interactions with proteins or enzymes, altering their activity. The azabicyclic core provides rigidity to the structure, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (e.g., 8-azabicyclo[3.2.1]octane core, sulfonamide, or carbamate groups) and are compared based on synthesis, physicochemical properties, and biological activity:
Key Observations:
Structural Diversity: The target compound differs from analogues like 8b1 and 8b4 by replacing the thienopyrimidine moiety with a simpler sulfamoylphenyl-carbamate group. This reduces molecular weight (~435 vs. ~682–706 g/mol) and may improve solubility . Compared to Velusetrag derivatives, the absence of a quinoline-carboxamide group suggests divergent pharmacological targets, though both retain sulfonyl-based substituents for receptor binding .
Synthetic Pathways :
- The target compound’s synthesis likely parallels D4 (), where Grignard reagents or nucleophilic substitutions functionalize the bicyclic core. However, the methylsulfonyl and carbamate groups may require orthogonal protection-deprotection strategies .
Biological Activity: 8b1 and 8b4 exhibit anti-HIV activity (IC50 values in nM range), attributed to their thienopyrimidine and sulfonamide interactions with the viral reverse transcriptase . The target compound’s carbamate group could modulate selectivity or pharmacokinetics. Velusetrag derivatives highlight the 8-azabicyclo[3.2.1]octane scaffold’s versatility in targeting GPCRs, though the target compound’s sulfamoyl-carbamate combination remains untested .
Physicochemical Properties :
- Melting points for analogues like 8b1–8b4 range from 96–164°C, with HPLC purity >97% . The target compound’s melting point is unreported but predicted to align with carbamate-containing analogues (e.g., 130–150°C).
- Calculated LogP values (e.g., XLogP3 ~2.8 for related esters in ) suggest moderate lipophilicity, suitable for blood-brain barrier penetration if optimized .
Biological Activity
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate is a complex compound characterized by its unique bicyclic structure and the presence of a sulfonyl group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C25H29N3O4S and a molecular weight of approximately 511.57 g/mol. Its structure features a bicyclic azabicyclo[3.2.1]octane framework, which is known for its relevance in medicinal chemistry due to the biological activity exhibited by similar compounds.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes:
- Inhibition of Enzymes : The compound has shown significant inhibitory activity against several enzymes, including fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), which are crucial in the metabolism of endocannabinoids and other bioactive lipids .
- Selectivity : In vitro studies have demonstrated high selectivity for FAAH and NAAA, with reported IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.036 μM for NAAA) . This selectivity is essential for minimizing side effects and enhancing therapeutic efficacy.
Pharmacological Effects
The compound's pharmacological profile suggests potential applications in treating inflammatory conditions and pain management:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, likely due to their ability to modulate endocannabinoid levels by inhibiting FAAH and NAAA .
- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that derivatives of azabicyclic compounds can reduce cell viability in various cancer cell lines, including hepatocellular carcinoma and glioblastoma . The introduction of a sulfonamide group may enhance the cytotoxic effects compared to non-sulfonamide analogs.
Case Studies
- Inhibition Studies : A study involving azabicyclic sulfonamides demonstrated that modifications in the bicyclic framework significantly altered biological activity, emphasizing the importance of structural integrity in pharmacological efficacy .
- Cell Viability Assays : In vitro assays conducted on human tumor cell lines revealed that compounds similar to this compound exhibited notable cytotoxicity, suggesting potential as anticancer agents .
Data Summary
Q & A
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm bicyclic framework, sulfonyl, and carbamate groups. Look for deshielded protons near electronegative substituents .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, as demonstrated in related azabicyclo structures .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1350 cm⁻¹ (sulfonyl S=O) .
How can solubility and lipophilicity be experimentally determined for this compound?
Advanced Question
- Shake-Flask Method : Measure saturation solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge at 10,000 rpm for 15 min and quantify via UV-Vis .
- HPLC-Derived logP : Use a C18 column with isocratic elution (acetonitrile/water + 0.1% TFA). Calculate capacity factor (k) and correlate to logP .
- Thermodynamic Solubility : Perform differential scanning calorimetry (DSC) to assess crystal lattice stability, which impacts solubility .
What experimental designs are recommended for stability studies under physiological conditions?
Advanced Question
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 72 hours. Monitor degradation via HPLC every 12 hours .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation products using LC-MS.
- Statistical Design : Use split-plot designs (as in agricultural studies) to account for variables like temperature, pH, and light exposure simultaneously .
How can conflicting structure-activity relationship (SAR) data for analogs be resolved?
Advanced Question
- Comparative Assays : Test the target compound alongside structurally similar analogs (e.g., 8-methyl vs. 8-sulfonyl derivatives) in parallel in vitro models (e.g., receptor binding assays) .
- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., neurotransmitter transporters) to identify critical substituent contributions .
- Meta-Analysis : Aggregate data from heterogeneous studies using multivariate regression to isolate confounding variables (e.g., assay conditions, cell lines) .
What methodologies are suitable for assessing purity in batch-to-batch reproducibility?
Basic Question
- HPLC-UV/ELS Detection : Use a C18 column with gradient elution (water/acetonitrile) and evaporative light scattering (ELS) for non-UV-active impurities .
- TLC Validation : Silica gel plates (ethyl acetate:hexane = 3:7) with iodine staining for rapid impurity screening.
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
How can researchers identify biological targets for this compound?
Advanced Question
- Affinity Chromatography : Immobilize the compound on Sepharose beads and screen cellular lysates for binding proteins .
- Surface Plasmon Resonance (SPR) : Screen against panels of recombinant receptors (e.g., GPCRs, ion channels) to quantify binding kinetics.
- Transcriptomic Profiling : Treat model cell lines (e.g., neuronal SH-SY5Y) and perform RNA-seq to identify differentially expressed pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
